
1-(2-Methylpentyl)-1h-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpentyl)-1h-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a 2-methylpentyl group attached to the nitrogen atom at the first position of the pyrazole ring. The compound’s unique structure lends itself to various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpentyl)-1h-pyrazol-4-amine typically involves the reaction of 2-methylpentylamine with a suitable pyrazole precursor. One common method is the cyclization of hydrazine derivatives with 1,3-diketones, followed by alkylation with 2-methylpentyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization and alkylation processes.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions: 1-(2-Methylpentyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpentyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with varying alkyl or aryl groups.
科学的研究の応用
1-(2-Methylpentyl)-1h-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 1-(2-Methylpentyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1-(2-Methylbutyl)-1h-pyrazol-4-amine
- 1-(2-Methylhexyl)-1h-pyrazol-4-amine
- 1-(2-Methylheptyl)-1h-pyrazol-4-amine
Comparison: 1-(2-Methylpentyl)-1h-pyrazol-4-amine is unique due to its specific 2-methylpentyl group, which imparts distinct physicochemical properties and biological activities. Compared to its analogs with different alkyl chain lengths, this compound may exhibit variations in solubility, stability, and reactivity. These differences can influence its suitability for various applications and its overall effectiveness in specific contexts.
特性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC名 |
1-(2-methylpentyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-8(2)6-12-7-9(10)5-11-12/h5,7-8H,3-4,6,10H2,1-2H3 |
InChIキー |
YREZDJMWLFGQNT-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CN1C=C(C=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


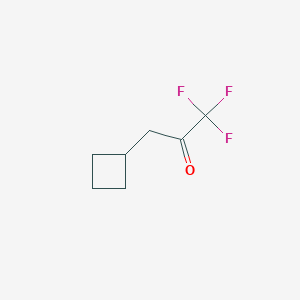
![6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13620780.png)
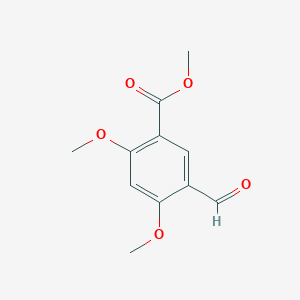
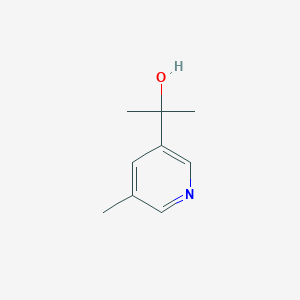
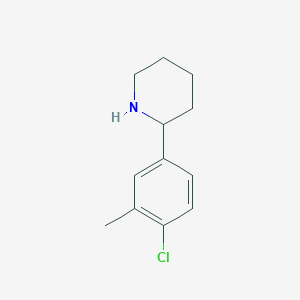
![Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B13620798.png)
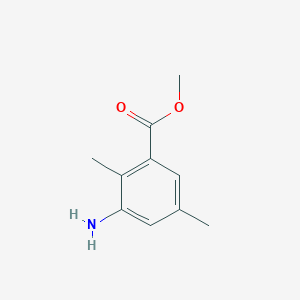
![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13620814.png)
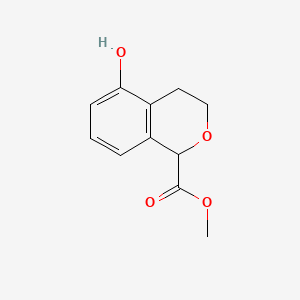
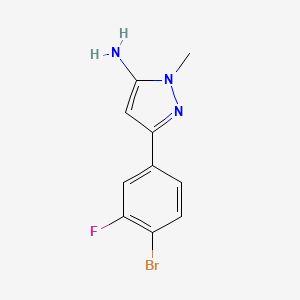
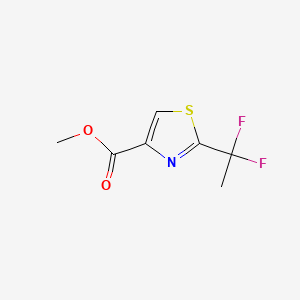
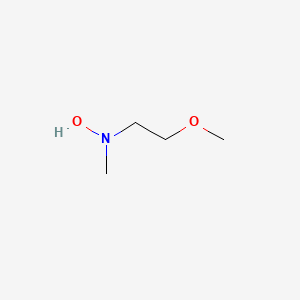
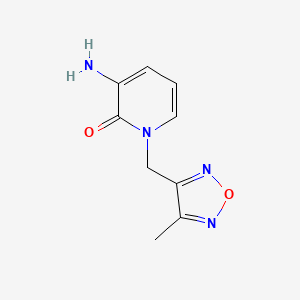
![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)
